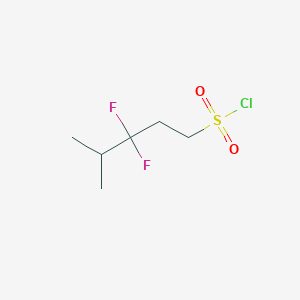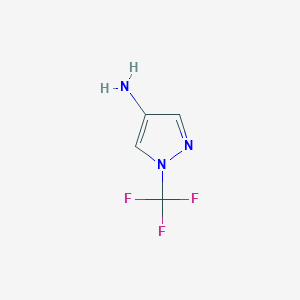![molecular formula C15H19N5O2S2 B2976106 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide CAS No. 886939-29-3](/img/structure/B2976106.png)
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide” is a chemical compound with the molecular formula C15H19N5O2S2 and a molecular weight of 365.47. It is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the tert-butylcarbamoylamino group, thiadiazol group, and phenylacetamide group contribute to its unique chemical properties .Applications De Recherche Scientifique
Glutaminase Inhibitors for Cancer Therapy
Research has revealed the potential of "2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide" related compounds as glutaminase inhibitors. Glutaminase plays a critical role in cancer cell metabolism, and its inhibition has been targeted for cancer therapy. Studies have identified potent and selective allosteric inhibitors of kidney-type glutaminase (GLS) that demonstrate significant therapeutic potential. For instance, the development of BPTES analogs, related to the core structure of interest, has shown improved drug-like properties, including solubility and potency against cancer cell lines (Shukla et al., 2012).
Antimicrobial Applications
Compounds structurally related to "2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide" have been explored for their antimicrobial properties. The synthesis of novel thiazolidinones, thiazolines, and thiophene derivatives has yielded compounds with promising antimicrobial activities. This opens up avenues for the development of new antimicrobial agents that could address the challenge of antibiotic resistance (Gouda et al., 2010).
Precursor for Sulfonamides
The chemical structure of interest serves as a precursor in the synthesis of 1,3,4-thiadiazole sulfonamides, which are known for their diverse pharmacological activities. The bond lengths and angles within these compounds suggest strong interactions that are crucial for their biological efficacy (Pedregosa et al., 1996).
Anticancer and Neuroprotective Activities
The evaluation of 1,3,4-thiadiazole derivatives has demonstrated significant anticancer and neuroprotective activities. These compounds inhibit tumor cell proliferation and offer protection in neuronal cultures against neurotoxic agents. This highlights the therapeutic potential of thiadiazole derivatives in treating cancer and neurological disorders (Rzeski et al., 2007).
Designing Selective Antitubercular Agents
Further research into the derivatives of "2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide" has led to the development of compounds with selective antitubercular activity. These compounds show outstanding in vitro activity against various strains of Mycobacterium tuberculosis, indicating their potential as new antituberculosis agents (Karabanovich et al., 2016).
Propriétés
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-15(2,3)18-12(22)17-13-19-20-14(24-13)23-9-11(21)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRPEGRTGWLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2976023.png)
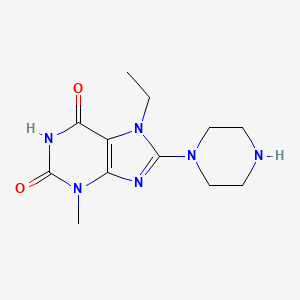
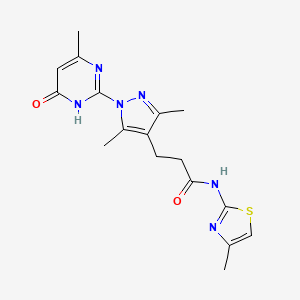
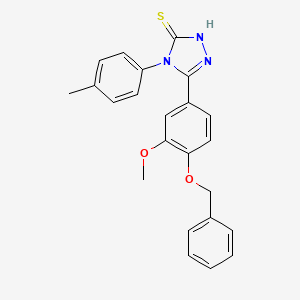

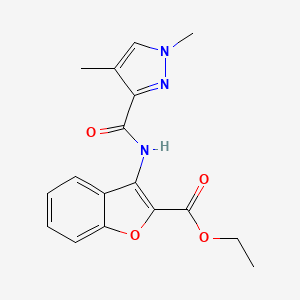


![(E)-({3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl}(phenyl)methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2976040.png)
![(E)-3-(hydroxyimino)-4,7,7-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2976042.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2976043.png)
